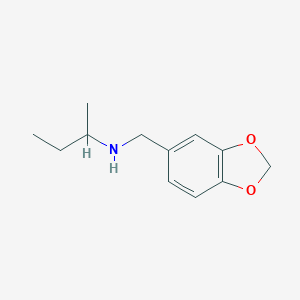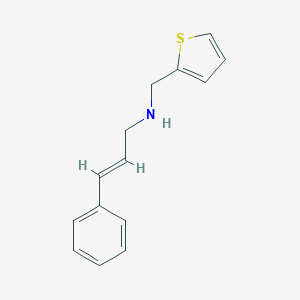![molecular formula C18H21NO2 B502209 {[4-(Benzyloxy)-3-méthoxyphényl]méthyl}(prop-2-én-1-yl)amine CAS No. 880805-52-7](/img/structure/B502209.png)
{[4-(Benzyloxy)-3-méthoxyphényl]méthyl}(prop-2-én-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine” is a chemical compound with the molecular formula C18H21NO2 . It’s a complex organic molecule that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
This compound can potentially participate in various chemical reactions. For example, it might undergo reactions at the benzylic position . Also, it could be involved in catalytic protodeboronation of pinacol boronic esters .Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown. This could involve binding to the target, causing a conformational change, and subsequently altering the target’s activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and cell signaling
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in the feces .
Result of Action
Based on the known effects of similar compounds, it is likely that this compound could have anti-inflammatory properties and could potentially inhibit certain enzymes or receptors, leading to changes in cell signaling .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine in lab experiments is its potential therapeutic applications. Its anti-inflammatory, neuroprotective, and anticancer properties make it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Orientations Futures
There are several future directions for research on {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic applications in animal models and clinical trials. Additionally, research can be done to optimize the synthesis method to improve the yield and purity of the compound. Finally, research can be done to develop derivatives of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine with improved properties for drug development.
Méthodes De Synthèse
There are various methods for synthesizing {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine. One method involves the reaction of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}amine with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydride. The yield and purity of the synthesized compound can vary depending on the method used.
Applications De Recherche Scientifique
- Le composé a été utilisé dans des réactions d'aminométhylation énantiosélectives. Par exemple, une aminométhylation catalytique énantiosélective à trois composants de la 1-(benzyloxy)propan-2-one avec la 4-méthyl-2-[(prop-2-én-1-yl)oxy]aniline en milieu aqueux, utilisant la pseudoéphédrine comme catalyseur chiral, a conduit à la formation d'éthers amino-cétoniques optiquement purs de la série aromatique avec des rendements élevés .
- Les composés organiques portant un groupe allyle, comme ce composé, présentent un large spectre d'activité pharmacologique .
- L'introduction d'un groupe alkylamino (comme on le voit dans ce composé) avec la formation de fragments chiraux contenant de l'azote améliore l'activité biologique .
- Des composés apparentés ont été étudiés pour leurs effets anti-inflammatoires. Par exemple, le (E)-2-méthoxy-4-(3-(4-méthoxyphényl)prop-1-én-1-yl)phénol (MMPP), un inhibiteur sélectif du transducteur de signal et activateur de la transcription 3 (STAT3), s'est avéré prometteur à cet égard .
- Les dérivés du composé ont été étudiés pour leurs propriétés physiques. Par exemple, la (E)-1-(1,3-benzodioxol-5-yl)-3-[4-(diméthylamino)phényl]prop-2-én-1-one a été étudiée .
- L'introduction d'un substituant aminoalkyle (comme on le trouve dans ce composé) dans les molécules ayant des atomes d'hydrogène labiles peut améliorer leur activité biologique .
Réactions d'aminométhylation
Applications pharmacologiques
Propriétés anti-inflammatoires
Ingénierie cristalline et propriétés mécaniques
Amélioration de l'activité biologique
Synthèse asymétrique en milieu aqueux
En résumé, ce composé est prometteur dans divers domaines, de la chimie synthétique aux applications pharmacologiques potentielles. Les chercheurs continuent d'explorer ses propriétés et ses applications, ce qui en fait un sujet fascinant pour de futures recherches. 🌟
Analyse Biochimique
Biochemical Properties
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Mannich reaction . This compound interacts with enzymes such as pseudoephedrine, which acts as a chiral catalyst in enantioselective aminomethylation reactions . The interaction between {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine and pseudoephedrine results in the formation of optically pure amino keto ethers, demonstrating the compound’s ability to enhance the biological activity of chiral nitrogen-containing fragments .
Molecular Mechanism
The molecular mechanism of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyloxy and methoxy groups facilitate its binding to specific enzymes and proteins, leading to the formation of stable complexes. These interactions can result in the inhibition or activation of enzymatic activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine can change over time due to its stability and degradation. Studies have shown that the compound remains stable under aqueous conditions, allowing for prolonged observation of its effects on cellular function . Long-term exposure to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine may lead to degradation and reduced efficacy, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial pharmacological effects, such as enhanced enzyme activity and improved cellular function. At higher doses, {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall pharmacokinetic profile and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is crucial for elucidating its pharmacokinetics and optimizing its therapeutic potential .
Subcellular Localization
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRGEPJYMGHQTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502126.png)
![2-{[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B502127.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]butan-2-amine](/img/structure/B502128.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B502131.png)
![1-[2-(benzyloxy)phenyl]-N-methylmethanamine](/img/structure/B502133.png)
![1-{2-[(4-chlorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B502134.png)
![1-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-N-methylmethanamine](/img/structure/B502136.png)
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B502138.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B502145.png)

![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502148.png)
![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B502149.png)